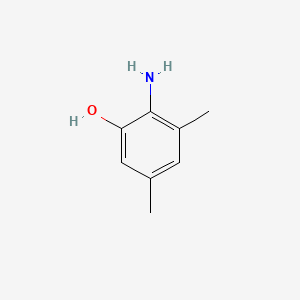

2-Amino-3,5-dimethylphenol

Description

Contextual Significance in Organic Synthesis and Functional Materials Science

The primary significance of 2-Amino-3,5-dimethylphenol in organic synthesis lies in its utility as a precursor for the construction of heterocyclic compounds, particularly phenoxazines. nih.govnih.gov Phenoxazine (B87303) and its derivatives are an important class of tricyclic compounds that form the core structure of various functional materials, including dyes and electronically active molecules. nih.govnih.gov

The synthesis of phenoxazine derivatives often involves the condensation of an o-aminophenol with a suitable reaction partner. For instance, the reaction of 2-aminophenol (B121084) with 1,2-difluoro-4,5-dinitrobenzene (B1590526) in the presence of a base like sodium carbonate leads to the formation of a dinitrophenoxazine. nih.gov This type of reaction highlights the potential of this compound to be used in similar condensation reactions to produce substituted phenoxazines with tailored properties. The methyl groups on the aromatic ring of this compound can influence the electronic properties and solubility of the resulting phenoxazine derivatives, which is a critical aspect in the design of functional materials.

In a notable study, the reduction of 5-methyl-2-nitrophenol (B1361083) unexpectedly yielded a tricyclic phenoxazine derivative, 2-amino-4,4a-dihydro-4a,7-dimethyl-3H-phenoxazin-3-one. wur.nl This discovery not only serves as a cautionary tale for synthetic routes towards certain azobenzenes but also presents a novel reductive pathway for the synthesis of phenoxazines. wur.nl This finding underscores the potential of substituted aminophenols, such as this compound, to participate in complex cyclization reactions, leading to the formation of structurally interesting and potentially useful molecules.

Furthermore, aminophenol derivatives are known to be important intermediates in the synthesis of dyes. sphinxsai.comgoogle.com For example, 2-amino-5-nitrophenol (B90527) derivatives are used as synthetic intermediates for cyan-image-forming couplers in photographic chemistry. google.com The structural similarity of this compound suggests its potential application in the synthesis of novel azo dyes, where the amino group can be diazotized and coupled with other aromatic systems to generate colored compounds.

Emerging Research Trajectories and Interdisciplinary Applications

The research trajectory for compounds derived from this compound is extending into interdisciplinary fields, particularly due to the biological activities observed in related phenoxazine structures. For instance, the phenoxazine derivative 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one has been reported to exhibit antiviral, immunosuppressive, and antiproliferative activities. nih.gov This opens up avenues for the synthesis of new phenoxazine analogues from this compound for potential applications in medicinal chemistry and drug discovery. The substitution pattern on the phenoxazine core can significantly impact its biological efficacy, and the use of specifically substituted precursors like this compound allows for the systematic exploration of structure-activity relationships.

The field of materials science also presents emerging opportunities. The core structure of phenoxazine is investigated for its electronic and optical properties, making it a candidate for applications in organic electronics. nih.gov The synthesis of novel phenoxazine-based materials from this compound could lead to the development of new organic semiconductors or components for organic light-emitting diodes (OLEDs).

While direct research on the use of this compound as a monomer for high-performance polymers is not extensively documented, the presence of reactive amino and hydroxyl groups makes it a viable candidate for the synthesis of polyamides and polyesters. Amino acid-based polymers are widely explored for drug delivery applications, and the incorporation of aromatic units like the one derived from this compound could impart unique properties to such polymers. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKCXAPXDGFMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946583 | |

| Record name | 2-Amino-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23785-52-6 | |

| Record name | Phenol, 2-amino-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 3,5 Dimethylphenol

Established Synthetic Routes and Mechanistic Investigations

The most common and industrially significant method for synthesizing 2-amino-3,5-dimethylphenol involves a two-step nitration-reduction sequence starting from 3,5-dimethylphenol (B42653). This route is favored for its cost-effectiveness and scalability.

Nitration-Reduction Sequences: Reaction Path Optimization and Selectivity Control

The synthesis begins with the nitration of 3,5-dimethylphenol. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the incoming nitro group primarily to the ortho position relative to the hydroxyl group.

Controlling the reaction conditions, such as temperature and the concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid), is crucial to maximize the yield of the desired 2-nitro-3,5-dimethylphenol and minimize the formation of byproducts from over-nitration or oxidation.

The subsequent step is the reduction of the nitro group to an amino group, which can be accomplished through several methods.

A widely used method for the reduction of the nitro group is the Béchamp reduction, which employs iron metal in an acidic medium, such as hydrochloric acid. researchgate.net This method is known for its reliability and cost-effectiveness. The reaction mechanism involves the adsorption of the aromatic nitro compound onto the surface of the iron. researchgate.net A stepwise electron donation from iron (which is oxidized from Fe(0) to Fe(2+)) and protonation by the acid leads to the formation of the corresponding amine. researchgate.net The process is considered an ionic mechanism. researchgate.net

One of the advantages of using the iron/hydrochloric acid system is that the hydrolysis of the resulting iron(II) chloride can regenerate some of the acid, making the reaction somewhat self-sustaining. stackexchange.com However, this method generates a significant amount of iron-containing waste. researchgate.net Despite this, it remains a viable option, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. researchgate.netcommonorganicchemistry.com

Catalytic hydrogenation is a cleaner and often more efficient alternative to chemical reduction. masterorganicchemistry.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. commonorganicchemistry.com The reaction is typically carried out under a hydrogen gas atmosphere at controlled temperatures and pressures.

This method generally provides higher yields and purity of the final product with fewer byproducts compared to chemical reduction. The unfilled d-electron orbitals of palladium facilitate the adsorption of both hydrogen and the nitro-containing substrate onto its surface, enabling the reduction to proceed efficiently. nih.gov The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the nitro group without affecting other functional groups that might be present. nih.govjst.go.jp

| Reduction Method | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

| Nitration + Fe/HCl Reduction | 3,5-Dimethylphenol | 1. HNO₃/H₂SO₄, 0–5 °C2. Fe powder, HCl, reflux | 70-85 | >95 | Cost-effective and widely used. |

| Nitration + Catalytic Hydrogenation | 3,5-Dimethylphenol | 1. HNO₃/H₂SO₄, controlled temp.2. Pd/C, H₂, ambient temp. | 85-95 | >98 | Cleaner process with higher purity. |

Alternative and Novel Synthetic Strategies

While the nitration-reduction pathway is dominant, research into alternative synthetic routes continues, driven by the desire for more efficient, environmentally friendly, and versatile processes.

Alkylation Followed by Amination: Exploratory Studies

An alternative, though less common for this specific compound, involves the alkylation of a phenol (B47542) derivative followed by amination. This strategy would entail introducing the amino group at a later stage of the synthesis. However, direct alkylation of aminophenols often leads to a mixture of O- and N-alkylated products, necessitating protective group strategies to achieve selectivity. umich.eduresearchgate.net For instance, the amino group can be protected, followed by alkylation of the hydroxyl group, and subsequent deprotection. umich.edu Conversely, selective N-alkylation can be achieved through reductive amination. umich.eduresearchgate.net These multi-step procedures can be complex and may not be as economically viable as the traditional nitration-reduction sequence for the synthesis of this compound.

Supercritical Water Synthesis: Potential Adaptations for Related Phenols

Supercritical water (SCW) has emerged as a green solvent and reactant in chemical synthesis. researchgate.net Its unique properties, such as high diffusivity and the ability to dissolve organic compounds, make it an attractive medium for various reactions, including the synthesis of aminophenols. researchgate.netasianpubs.org While the direct synthesis of this compound using supercritical water has not been extensively reported, the adaptation of this technology from the synthesis of related compounds holds potential. For example, the synthesis of 5-aminosalicylic acid has been achieved using a Kolbe-Schmidt reaction under supercritical CO2 conditions, which serves as both reactant and medium. asianpubs.org Similarly, hydrothermal methods using supercritical water have been employed for the synthesis of rhodium nanoparticles used in the reduction of nitroarenes. nih.gov These examples suggest that supercritical fluid technology could potentially be adapted to develop a more environmentally benign synthesis route for this compound, possibly by facilitating the amination or other key reaction steps.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing the environmental impact of its production. Key areas of focus include the development of environmentally benign reaction conditions and the improvement of atom economy.

Development of Environmentally Benign Reaction Conditions

Traditional synthetic routes often involve harsh reagents and generate significant waste. Modern approaches aim to replace these with more sustainable alternatives.

One promising green approach is the use of supercritical water as a reaction medium. google.com This method avoids the use of large quantities of strong acids and bases, thereby reducing the generation of waste brine and avoiding the discharge of toxic and harmful substances. google.com For instance, the synthesis of 2,5-dimethylphenol (B165462), a related compound, has been successfully demonstrated using supercritical water, which reduces reaction steps and shortens the process flow. google.com This technique fundamentally addresses environmental pollution by aiming for a zero-waste process. google.com

Another strategy involves the use of milder and more selective reagents. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen gas atmosphere offers a cleaner reduction of the nitro group to an amino group compared to methods using iron powder and hydrochloric acid. This catalytic method often results in higher purity and yield with fewer byproducts.

Solvent choice is another critical factor. Research into related syntheses has explored the use of more environmentally friendly solvents like PEG-400 in water, which has shown advantages such as convenient procedures, shorter reaction times, and higher yields. researchgate.net The elimination of volatile organic solvents where possible is a key goal. Recent work has demonstrated solvent-free reaction conditions for certain transformations, which significantly reduces waste and environmental impact. rsc.org

The table below summarizes various environmentally benign reaction conditions explored for synthesizing aminophenol derivatives.

| Reaction Type | Reagents/Conditions | Key Advantages |

| Supercritical Water Synthesis | Supercritical water as a reaction medium | Reduces reaction steps, shortens process flow, eliminates strong acids/bases, minimizes waste. google.com |

| Catalytic Hydrogenation | Pd/C, H2 gas | Higher purity and yield, fewer byproducts compared to metal/acid reduction. |

| Green Solvents | PEG-400 in water | Eco-friendly, shorter reaction times, higher yields. researchgate.net |

| Solvent-Free Reactions | Base-catalyzed Michael additions | Swift reaction times, reduced waste. rsc.org |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. organic-chemistry.org

Catalyst- and additive-free reactions also contribute significantly to atom economy. organic-chemistry.org For instance, α-alkylation reactions of glycine (B1666218) derivatives have been achieved where the diacyl peroxide substrate acts as both the alkylation agent and the oxidizing agent, demonstrating an atom-economical approach. organic-chemistry.org

The table below highlights synthetic strategies that enhance atom economy.

| Strategy | Description | Benefits |

| One-Pot Synthesis | Multiple reaction steps in a single reactor without isolating intermediates. | Increased yield, reduced solvent and energy use, simplified work-up. sioc-journal.cn |

| Catalyst- and Additive-Free Reactions | Designing reactions that proceed efficiently without the need for external catalysts or additives. | Maximizes atom economy, simplifies purification. organic-chemistry.org |

| High-Yield Reactions | Optimizing reaction conditions to maximize the conversion of reactants to the desired product. | Reduces waste, improves process efficiency. |

Industrial Production Methodologies and Process Engineering

For the large-scale production of this compound, advancements in process engineering, particularly the implementation of continuous flow reactors and the optimization of catalytic systems, are paramount for efficiency, safety, and cost-effectiveness.

Continuous Flow Reactor Implementations for Scalable Production

Continuous flow reactors offer significant advantages over traditional batch processes for industrial-scale synthesis. google.com These systems allow for better control over reaction parameters, enhanced safety, and improved consistency. google.com

The continuous synthesis of related compounds like 2,5-dimethylphenol has been successfully demonstrated using pipeline reactors. google.com In this process, solutions of the reactants are continuously pumped into a reactor where diazotization and hydrolysis occur sequentially. google.com This method is characterized by a short reaction time and fewer byproducts, leading to higher product yield and content. google.com The small volume of reactants in the reactor at any given moment significantly enhances process safety. google.com

Continuous flow systems also facilitate the use of novel and more efficient reaction conditions. For example, a continuous flow process for the nitration of solid aromatic substrates using only nitric acid in a vertical single-screw reactor has been reported. rsc.org This solvent-free approach significantly intensifies the process, reduces reaction times from hours to minutes, and results in a much lower process mass intensity (PMI). rsc.org

The table below outlines the benefits of continuous flow reactor implementations.

| Feature | Advantage |

| Precise Control | Better management of temperature, pressure, and residence time. rsc.org |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or unstable intermediates. google.com |

| Improved Efficiency | Higher throughput and more consistent product quality. |

| Scalability | Easier to scale up from laboratory to industrial production. rsc.org |

Optimization of Catalytic Systems and Reaction Parameters

The efficiency of industrial synthesis heavily relies on the optimization of catalytic systems and reaction parameters. Advanced process control is employed to fine-tune temperature, pressure, and catalyst loading to maximize yield and purity while minimizing waste and environmental impact.

Bayesian optimization has emerged as a powerful tool for rapidly screening multiple parameters and predicting optimal reaction conditions. d-nb.info This data-driven approach avoids the time-consuming and resource-intensive one-variable-at-a-time method. d-nb.info In the synthesis of biaryl compounds, Bayesian optimization successfully predicted suitable conditions for a flow system, achieving high yields. d-nb.info

The choice of catalyst is critical. For the reduction of a nitro-group, catalytic hydrogenation with a palladium-on-carbon catalyst is often preferred for its high efficiency and selectivity. Research continues to explore novel and more robust catalysts that can operate under milder conditions and be easily recycled. researchgate.net The development of heterogeneous catalysts is particularly attractive for industrial applications as they can be easily separated from the reaction mixture, simplifying product purification and catalyst reuse. researchgate.net

The table below provides examples of optimized parameters and their impact on the synthesis.

| Parameter | Optimization Goal | Impact |

| Catalyst | High activity, selectivity, and recyclability | Increased yield, reduced byproducts, lower production costs. researchgate.net |

| Temperature | Optimal rate and selectivity | Maximized product formation while minimizing side reactions. google.com |

| Pressure | Enhanced reaction rates for gaseous reactants | Improved efficiency for reactions like hydrogenation. |

| Residence Time | Complete conversion of reactants | Maximized throughput in continuous flow systems. google.comrsc.org |

Spectroscopic and Structural Characterization in Research Contexts

Comprehensive Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure and functional groups. Each technique offers a unique piece of the puzzle, and together they allow for a thorough characterization of 2-Amino-3,5-dimethylphenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, the distinct protons in the molecule would give rise to separate signals. Based on the structure, one would expect signals corresponding to the two aromatic protons, the two methyl groups, the amine (-NH₂) group, and the hydroxyl (-OH) group. The amine and hydroxyl protons often appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration. The two aromatic protons are in different chemical environments and would likely appear as distinct singlets. The two methyl groups are also distinct and would each produce a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to each of the eight carbon atoms. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (-OH, -NH₂, and -CH₃). The carbons bearing the hydroxyl and amino groups would be found further downfield, while the two methyl carbons would appear in the upfield aliphatic region of the spectrum.

The following table outlines the predicted NMR data for this compound. Note that these are estimated values based on standard substituent effects.

Predicted NMR Data for this compound

| Analysis | Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (C4-H) | 6.5 - 6.7 | Singlet |

| Aromatic H (C6-H) | 6.4 - 6.6 | Singlet | |

| -OH | 8.5 - 9.5 | Broad Singlet | |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | |

| -CH₃ (C3-CH₃) | 2.1 - 2.3 | Singlet | |

| -CH₃ (C5-CH₃) | 2.0 - 2.2 | Singlet | |

| ¹³C NMR | C1 (-OH) | 145 - 150 | - |

| C2 (-NH₂) | 135 - 140 | - | |

| C3 (-CH₃) | 120 - 125 | - | |

| C4 | 115 - 120 | - | |

| C5 (-CH₃) | 130 - 135 | - | |

| C6 | 110 - 115 | - | |

| C3-CH₃ | 15 - 20 | - |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic C-H and aliphatic C-H bonds. The O-H stretch of the phenolic group typically appears as a broad band, while the N-H stretching of the primary amine usually presents as two sharp peaks (symmetric and asymmetric stretching).

The table below lists the expected characteristic FT-IR absorption bands for the key functional groups in this compound.

Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 (Broad) |

| Amine -NH₂ | N-H Stretch | 3300 - 3500 (Two sharp bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch (in -CH₃) | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine -NH₂ | N-H Bend | 1550 - 1650 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, the molecular formula is C₈H₁₁NO. nih.gov The nominal molecular weight is 137 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value of 137. The high-resolution mass spectrum would show the exact mass at approximately 137.0841, confirming the elemental composition. nih.gov Common fragmentation pathways would likely involve the loss of a methyl group (CH₃•), resulting in a significant fragment ion at m/z 122.

This table summarizes the expected key ions in the mass spectrum of this compound.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Expected) | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₁₁NO]⁺ | 137 | Molecular Ion |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. In aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, both strong activating groups, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.

This table presents the expected UV-Vis absorption characteristics for this compound.

Predicted UV-Vis Data for this compound

| Transition Type | Expected λ_max Range (nm) | Chromophore |

|---|

Elemental Analysis (C.H.N) in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's elemental composition and assess its purity. For a pure sample of this compound (C₈H₁₁NO), the experimental values should closely match the calculated theoretical values.

The following table shows the calculated elemental composition for this compound.

Elemental Analysis Data for C₈H₁₁NO (Molecular Weight: 137.18 g/mol )

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 70.04 |

| Hydrogen | H | 8.08 |

| Nitrogen | N | 10.21 |

Reaction Mechanisms and Chemical Transformations Involving 2 Amino 3,5 Dimethylphenol

Reactivity Governed by Phenolic Hydroxyl and Aromatic Amino Groups

The strategic positioning of the hydroxyl and amino groups on the benzene (B151609) ring of 2-Amino-3,5-dimethylphenol creates a unique electronic and steric environment that governs its chemical reactivity. The hydroxyl group establishes the phenolic character, while the adjacent amino group introduces basicity and additional sites for interaction.

The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (oxygen and nitrogen atoms) allows this compound to participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding can occur between the adjacent amino and hydroxyl groups, influencing the molecule's conformational preferences.

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and physical properties of the compound, such as its melting point. Crystallographic studies of similar aminophenol compounds reveal that these hydrogen bonding patterns significantly affect crystal packing. The strength of these non-covalent interactions is a key factor in molecular recognition and binding to biological targets. cambridgemedchemconsulting.com

Table 1: Hydrogen Bonding Capabilities of this compound

| Functional Group | Hydrogen Bond Donor/Acceptor | Role in Interactions |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Donor and Acceptor | Participates in intra- and intermolecular hydrogen bonds, influencing physical properties like melting point. |

The hydroxyl and amino groups are strong activating groups in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the positions ortho and para to the powerful activating hydroxyl and amino groups are already substituted with methyl groups or the other activating group, which influences the regioselectivity of further substitutions.

Common electrophilic aromatic substitution reactions include halogenation (chlorination, bromination), nitration, and sulfonation. minia.edu.eg For instance, halogenation can be achieved using halogens in the presence of a catalyst. The specific electrophile and reaction conditions determine the final product. libretexts.org The general mechanism for EAS involves the attack of the aromatic pi system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. libretexts.orgminia.edu.eg

Oxidative Chemistry and Quinone Imine Formation

The electron-rich nature of this compound makes it susceptible to oxidation. This process is central to its biological activity and potential toxicity, primarily through the formation of a quinone imine intermediate.

The oxidative metabolism of this compound can lead to the formation of a quinone imine. nih.gov This quinone imine is an electrophilic species that can participate in redox cycling. oup.com In this process, the quinone imine can be reduced back to the aminophenol, which can then be re-oxidized, creating a cycle that can generate reactive oxygen species (ROS). nih.govoup.com This redox cycling is a key mechanism behind the observed biological effects of some aminophenols. oup.com Studies have shown that aminophenols can generate ROS intracellularly, and this production can persist, suggesting the molecule becomes immobilized within the cell while retaining its redox activity. acs.org

The redox cycling of this compound and its corresponding quinone imine is a significant source of reactive oxygen species (ROS) in biological systems. nih.govoup.com ROS, such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause oxidative stress by damaging cellular components like DNA, proteins, and lipids. semanticscholar.orgbelmagumusel.com The generation of ROS is considered a principal cause of the cytotoxicity associated with some aminophenols. nih.govnih.gov Research indicates that exposure to 3,5-dimethylaminophenol (a related compound) leads to a dose-dependent increase in ROS, contributing to cytotoxicity and apoptosis. nih.govnih.gov The production of ROS has been confirmed to occur in the nuclear compartment of cells. nih.govnih.gov

Table 2: Products and Consequences of this compound Oxidation

| Oxidative Process | Key Intermediate | Consequence |

|---|---|---|

| Non-enzymatic Oxidation | Quinone Imine belmagumusel.com | Redox cycling, generation of ROS. nih.govoup.com |

Enzymes such as laccases and peroxidases can catalyze the oxidative polymerization of phenols and aromatic amines. tandfonline.comimrpress.com These enzymes generate radicals from the monomeric units, which then diffuse from the enzyme's active site and undergo non-enzymatic coupling reactions to form dimers, oligomers, and polymers. imrpress.com This process, known as oxidative polycondensation, can result in polymers with various linkages, including C-C and C-N-C couplings. tandfonline.com

The structure of the resulting polymer is influenced by the starting monomer and the reaction conditions. tandfonline.com For example, the enzymatic oxidative polymerization of 3-aminophenol (B1664112) can lead to a polymer with a complex structure containing both C-O-C and C-N-C linkages. tandfonline.com The regioselectivity of these coupling reactions can be controlled by using catalysts immobilized on mesoporous materials, which can prevent branching and cross-linking. researchgate.net

Derivatization Reactions for Novel Compound Synthesis

The presence of both an amino and a hydroxyl group on the aromatic ring of this compound makes it a versatile precursor for the synthesis of a range of derivatives. These reactions include the formation of azo dyes, Mannich bases, and hydrazones, as well as its potential participation in aldol-type reactions.

Diazotization and Coupling Reactions for Azo Dye Synthesis

Azo dyes are a significant class of organic colorants synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling agent, such as a phenol (B47542) or another aromatic amine. nih.gov The amino group of this compound can be converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction.

The general mechanism for azo dye synthesis begins with the diazotization of the primary aromatic amine. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. The resulting diazonium salt is a highly reactive species that can then be coupled with a suitable aromatic compound.

In the context of this compound, it can theoretically act as the amine component. Following its diazotization, the resulting diazonium salt could be coupled with various phenols or anilines to produce a wide array of azo dyes. The specific color and properties of the resulting dye would depend on the chemical nature of the coupling component. For instance, coupling with 3,5-dimethylphenol (B42653) has been reported to form azo ligands. uobaghdad.edu.iqresearchgate.net While direct examples of diazotizing this compound are not prevalent in the searched literature, the synthesis of related azo dyes, such as those from 2-Amino-6-ethoxybenzothiazole and 4-Chloro-3,5-dimethylphenol, highlights the utility of substituted phenols in this reaction class. uobaghdad.edu.iq

A study on the interaction of 4-[(2,6-dimethylphenyl)diazenyl]-3,5-dimethylphenol (B1191454) with alpha-lactalbumin demonstrates the photoisomerization properties of such azo compounds, which can be modulated by light, leading to potential applications in biochemistry. bohrium.com

Table 1: General Conditions for Diazotization and Azo Coupling

| Parameter | Condition | Purpose | Citation |

| Diazotization Temperature | 0–5 °C | To maintain the stability of the diazonium salt and prevent premature decomposition. | |

| Acid Concentration | Molar excess of acid (e.g., 3:1 HCl) | To ensure complete diazotization and stabilize the diazonium salt. | |

| Coupling pH | Typically 4–5 for optimal electrophilic coupling | To facilitate the electrophilic attack of the diazonium salt on the coupling component. | |

| Coupling Component | Electron-rich aromatic compounds (e.g., phenols, anilines) | To act as the nucleophile in the azo coupling reaction. | nih.gov |

Mannich-Type Reactions and Their Product Characterization

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. beilstein-journals.org Phenols are often used as the source of the active hydrogen, leading to the formation of Mannich bases. These products are valuable in medicinal chemistry and drug design. nih.gov

While specific studies on the Mannich reaction of this compound were not found in the provided search results, the reactivity of related phenols, such as 3,4-dimethylphenol (B119073), has been investigated. tandfonline.comtandfonline.comtubitak.gov.tr In these reactions, the phenol, an amine, and formaldehyde are reacted, often under microwave irradiation and solvent-free conditions, to produce phenolic Mannich bases in good yields. tandfonline.comtandfonline.com The resulting Mannich bases are characterized by various spectroscopic techniques, including NMR and IR spectroscopy, to confirm their structure. mjcce.org.mk

Given the structure of this compound, it could potentially undergo a Mannich reaction where the phenolic ring provides the active hydrogen for electrophilic substitution by the iminium ion formed from formaldehyde and an external amine. The amino group on the ring would influence the regioselectivity of this substitution. Alternatively, the amino group of this compound could itself act as the amine component in a Mannich reaction with another phenol, formaldehyde, and a compound with an active hydrogen.

Table 2: Characterization Data for a Representative Phenolic Mannich Base (from 3,4-dimethylphenol)

| Technique | Observation | Interpretation | Citation |

| ¹H-NMR | Singlet for -CH₂- group | Confirms the formation of the Mannich base. | mjcce.org.mk |

| ¹³C-NMR | Signal for methylene (B1212753) (-CH₂-) carbon | Indicates the presence of the aminomethyl group. | mjcce.org.mk |

| IR Spectroscopy | Bands for N-H and O-H stretching | Confirms the presence of amino and hydroxyl functional groups. | mjcce.org.mk |

Hydrazone Formation and Structural Properties

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional group, typically synthesized by the condensation of a ketone or aldehyde with hydrazine (B178648) or its derivatives. ias.ac.in These compounds are of interest due to their diverse biological activities. nih.govresearchgate.net

The direct conversion of the amino group of this compound to a hydrazone is not a standard reaction. However, phenols can be converted to anilines using hydrazine in the presence of a palladium catalyst. rsc.orgrsc.org This reaction proceeds through the formation of a hydrazone intermediate. For instance, 3,5-dimethylphenol can be converted to the corresponding aniline (B41778) with a 71% yield. rsc.org

A more conventional route to a hydrazone involving a related structure is the reaction of a ketone with hydrazine. For example, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol is synthesized from 2-hydroxy-4,5-dimethylacetophenone and hydrazine. ias.ac.inresearchgate.net The resulting hydrazone is characterized by spectroscopic methods to confirm its structure.

While a direct reaction of the amino group of this compound to form a hydrazone is not described, the existing literature on related compounds suggests potential pathways for synthesizing hydrazone derivatives.

Aldol (B89426) Addition Reactions with Chiral Auxiliaries

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the addition of an enolate to an aldehyde or ketone. wikipedia.orglibretexts.org While there is no direct evidence of this compound participating as a primary reactant in aldol additions from the provided search results, structurally similar but more sterically hindered phenols have been employed as highly effective chiral auxiliaries in asymmetric aldol reactions.

For instance, 2,6-bis(2-isopropylphenyl)-3,5-dimethylphenol, a C₂-symmetrical phenol, has been successfully used as a chiral auxiliary to induce high enantioselectivity in the aldol reaction of chiral acetates with various aldehydes. acs.org This demonstrates the potential of substituted phenols to influence the stereochemical outcome of such reactions. The presence of the amino and hydroxyl groups on this compound could, in principle, allow it to be developed into a ligand or chiral auxiliary for metal-catalyzed aldol reactions, although this application has not been specifically reported in the searched literature.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly quantum chemical methods, has become an indispensable tool for understanding reaction mechanisms, predicting reaction pathways, and explaining the selectivity of chemical reactions.

Quantum Chemical Studies on Reaction Pathways and Selectivity

While specific quantum chemical studies on the reaction pathways of this compound are not detailed in the provided search results, research on related molecules offers insights into how such studies can be applied. For example, density functional theory (DFT) calculations have been used to study the molecular structure, electronic properties, and nonlinear optical parameters of 3,5-dimethyl-2,6-diphenylpyridine and its derivatives. These calculations provide information on the HOMO-LUMO energy gap, which is an indicator of chemical stability and reactivity.

Density Functional Theory (DFT) Applications in Understanding Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry to investigate the electronic structure and reactivity of molecules. acs.org By calculating various molecular properties and reactivity descriptors, DFT provides valuable insights into the behavior of chemical compounds in reactions. For this compound, DFT calculations can elucidate how the interplay of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups on the phenol ring governs its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO) Analysis

The reactivity of a chemical species is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. rjpn.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the presence of electron-donating groups (EDGs) such as the amino and methyl groups significantly influences the energies of these frontier orbitals. These groups increase the electron density of the aromatic ring, leading to a destabilization and raising the energy of the HOMO. Consequently, the molecule becomes a better electron donor. Studies on substituted phenols have consistently shown that electron-donating groups increase the HOMO energy, making the compound more susceptible to electrophilic attack and oxidation. nih.govcore.ac.uk

The LUMO energy, on the other hand, is less affected by these electron-donating substituents. The net effect is a reduction in the HOMO-LUMO gap, which suggests that this compound is a relatively reactive molecule. Theoretical studies on similar compounds like p-aminophenol and p-methylphenol have demonstrated that the amino group is a stronger electron-donating group than the methyl group, leading to a more pronounced increase in HOMO energy and reactivity.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Phenol | -5.50 | 0.50 | 6.00 |

| 2,6-Dimethylphenol (B121312) | -5.35 | 0.55 | 5.90 |

| p-Aminophenol | -4.70 | 0.25 | 4.95 |

| This compound (Predicted) | -4.85 | 0.30 | 5.15 |

Note: The values for Phenol, 2,6-Dimethylphenol, and p-Aminophenol are representative values from DFT studies on substituted phenols. nih.gov The values for this compound are predicted based on the additive effects of the substituents.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.govphyschemres.org These descriptors provide a more nuanced understanding of its reactivity profile.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. A lower ionization potential indicates a greater ease of electron donation.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO. A higher electron affinity suggests a better electron acceptor.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. rjpn.org

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a better electrophile.

Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule. It can be defined relative to a standard, but is generally correlated with the HOMO energy.

Due to the electron-donating nature of the amino and methyl groups, this compound is expected to have a relatively low ionization potential and chemical hardness, making it a "soft" molecule. This softness contributes to its higher reactivity. The nucleophilicity index is predicted to be significant, highlighting its propensity to react with electrophiles. Conversely, its electrophilicity index is expected to be relatively low.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 4.85 eV | Relatively easy to oxidize |

| Electron Affinity (A) | -ELUMO | -0.30 eV | Poor electron acceptor |

| Electronegativity (χ) | (I + A) / 2 | 2.275 eV | Moderate electronegativity |

| Chemical Hardness (η) | (I - A) / 2 | 2.575 eV | Relatively "soft" and reactive |

| Electrophilicity Index (ω) | χ² / (2η) | 1.00 eV | Weak electrophile |

Note: These values are illustrative and derived from the predicted HOMO and LUMO energies in Table 1.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show regions of negative potential (typically colored in shades of red) around the oxygen and nitrogen atoms, indicating their high electron density and susceptibility to electrophilic attack. The aromatic ring, enriched by the electron-donating substituents, would also exhibit significant negative potential. In contrast, the hydrogen atoms of the amino and hydroxyl groups would show positive potential (colored in shades of blue), marking them as sites for nucleophilic attack. This information is crucial for predicting the regioselectivity of various chemical reactions. Studies on similar phenolic compounds confirm that the oxygen and nitrogen atoms, along with the aromatic ring, are the primary sites for electrophilic interactions.

Biological Activities and Molecular Mechanisms of 2 Amino 3,5 Dimethylphenol

Antimicrobial and Antioxidant Properties: Fundamental Research

Preliminary research indicates that 2-Amino-3,5-dimethylphenol possesses notable antimicrobial and antioxidant capabilities. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. This inhibitory action on bacterial growth positions the compound as a candidate for further investigation in the development of new antimicrobial agents.

In addition to its antimicrobial effects, this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been quantified using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govresearchgate.nethilarispublisher.comresearchgate.net This assay measures the reduction of the DPPH radical by an antioxidant, with the results indicating a dose-dependent free radical scavenging activity for this compound. The antioxidant capacity is a crucial area of study, as it suggests potential applications in mitigating oxidative stress-related cellular damage.

Table 1: Summary of Fundamental Biological Activities

| Biological Activity | Observed Effect | Method of Study |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Whole-cell antibacterial screen |

Anticancer Activity and Underlying Cellular Pathways

While direct studies on this compound are limited, research on closely related aminophenol compounds provides significant insights into its potential anticancer mechanisms.

Mechanisms of Cancer Cell Proliferation Inhibition

Investigations into aminophenol derivatives suggest that they can inhibit the proliferation of cancer cells. biosynth.com For instance, the related compound 2-amino-4,5-dimethylphenol (B189449) has been shown to impede the growth of cancer cells both in laboratory settings (in vitro) and in living organisms (in vivo). biosynth.com The proposed mechanism involves the compound acting as a nucleophile in reverse Michael addition reactions with electrophiles within the cancer cells, thereby disrupting cellular processes essential for proliferation. biosynth.com

Apoptosis Induction through Caspase Activation

A key aspect of anticancer activity is the induction of programmed cell death, or apoptosis, in malignant cells. Aminophenol compounds have been observed to trigger this process. biosynth.comnih.gov The activation of caspases, a family of proteases crucial for initiating and executing apoptosis, is a central mechanism. brieflands.comaging-us.com Specifically, the metabolite 3,5-dimethylaminophenol (3,5-DMAP), an isomer of the target compound, has been shown to induce a dose-dependent increase in caspase-3 activity in Chinese hamster ovary cells. nih.gov This activation of caspase-3, an effector caspase, leads to the cleavage of cellular proteins and ultimately, cell death. nih.govbrieflands.com The apoptotic response to 3,5-DMAP was confirmed by flow cytometry analysis showing an increase in apoptotic cells with increasing concentrations of the compound. nih.gov

Table 2: Caspase-3 Activity in Response to 3,5-dimethylaminophenol (3,5-DMAP)

| 3,5-DMAP Concentration (µM) | Caspase-3 Activity (Fold Increase) |

|---|---|

| 10 | ~3 |

| 50 | ~3 |

Data derived from studies on the isomeric metabolite 3,5-dimethylaminophenol. nih.gov

Formation of Cytotoxic Supramolecular Complexes with Aminophenols

An intriguing aspect of the anticancer potential of aminophenols is their ability to form supramolecular complexes that exhibit cytotoxic properties against cancer cells. biosynth.com Research on 2-amino-4,5-dimethylphenol has demonstrated that it interacts with other aminophenols in vitro, leading to the formation of these larger, cytotoxic structures. biosynth.com This suggests a cooperative mechanism where the assembly of these molecules enhances their anticancer effects. While the precise nature of these complexes with this compound has yet to be elucidated, this area presents a promising avenue for the design of novel anticancer therapies.

Genotoxicity Assessments and DNA Interaction Studies

The potential for a chemical compound to cause genetic damage (genotoxicity) is a critical aspect of its biological evaluation. Studies on related dimethylaniline metabolites provide a framework for understanding the genotoxic potential of this compound.

Role of Metabolite-Mediated ROS Production in DNA Damage

Research on the metabolites of 2,6- and 3,5-dimethylaniline, specifically 3,5-dimethylaminophenol (3,5-DMAP), suggests that their genotoxicity is primarily mediated by the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net ROS are highly reactive molecules that can cause damage to cellular components, including DNA. mdpi.commdpi.com

The proposed mechanism involves a redox cycle between the aminophenol (e.g., 3,5-DMAP) and its corresponding quinone imine. nih.govnih.gov This continuous cycling produces ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH), within the cell. nih.gov Fluorescence microscopy has confirmed that this ROS production occurs within the nuclear compartment, in close proximity to the cell's genetic material. nih.gov The generation of these ROS is considered the principal cause of the observed cytotoxicity and DNA damage. nih.gov

Studies using the comet assay, a technique for detecting DNA strand breaks, have shown that treatment with these aminophenol derivatives leads to a dose-dependent increase in DNA damage in cultured cells. nih.gov This evidence points towards a mechanism where the genotoxic effects are a consequence of oxidative stress induced by the compound's metabolites, rather than direct covalent binding to DNA. nih.gov Despite the potential for DNA damage, it is noteworthy that this same ROS-generating mechanism is also linked to the induction of apoptosis in cancer cells, highlighting the dual-edged nature of this biological activity. nih.govmdpi.com

Hypothesized DNA Adduct Formation by Quinone Imine Metabolites

The biological activity of aminophenols, including this compound, is closely linked to their metabolic activation. A key hypothesized mechanism involves the oxidation of the aminophenol to a highly reactive quinone imine intermediate. nih.gov While aminophenols themselves possess limited electrophilic character, their two-electron oxidation yields electrophilic quinone imines. nih.gov These intermediates are capable of undergoing Michael addition reactions, making them potential candidates for reacting with nucleophilic bases in DNA to form covalent DNA adducts. nih.govacs.org This pathway is considered a potential mechanism for the mutagenic and carcinogenic effects observed with some related alkylanilines, such as 3,5-dimethylaniline. acs.orgacs.org

However, direct evidence for DNA adducts formed from quinone imines of monocyclic amines remains elusive. nih.govacs.org An alternative and well-supported mechanism for the genotoxicity of related aminophenols is the generation of reactive oxygen species (ROS). nih.govresearchgate.net The aminophenol/quinone imine couple can undergo redox cycling, a process that produces ROS as byproducts. acs.orgresearchgate.net Comparative studies on similar compounds suggest that the primary mechanism of mutagenic action is more likely due to this ROS generation rather than the formation of stable, covalent DNA adducts. nih.govacs.orgresearchgate.net

Modulation of Enzyme Activity and Receptor Binding Interactions

Preliminary studies and structural comparisons suggest that this compound and its metabolites can modulate various biological processes through interactions with enzymes and receptors.

Inhibition Kinetics of Specific Enzyme Systems (e.g., Carbonic Anhydrase, Acetylcholinesterase)

While direct studies on the inhibition of carbonic anhydrase (CA) and acetylcholinesterase (AChE) by this compound are not extensively documented in the reviewed literature, the broader class of phenolic compounds and their derivatives are known to interact with these enzyme systems. Carbamate derivatives, for instance, have shown potent inhibition of both human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase. nih.gov

Carbonic anhydrases are metalloenzymes crucial for processes like pH regulation, and their inhibitors have therapeutic applications. nih.govktu.edu.tr Similarly, acetylcholinesterase inhibitors are vital in managing neurodegenerative diseases like Alzheimer's. mdpi.com Phenolic compounds can act as competitive or non-competitive inhibitors of these enzymes. researchgate.net For context, the inhibitory activities of other relevant compounds against these enzyme families are presented below.

Table 1: Inhibition Data for Selected Compounds Against Carbonic Anhydrase and Acetylcholinesterase

| Compound/Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Inhibition Type | Source(s) |

|---|---|---|---|---|

| Carbamate Derivatives | hCA I | 194.4 - 893.5 nM (Kᵢ) | - | nih.gov |

| Carbamate Derivatives | hCA II | 103.9 - 835.7 nM (Kᵢ) | - | nih.gov |

| Carbamate Derivatives | AChE | 12.0 - 61.3 nM (Kᵢ) | - | nih.gov |

| Rosmanol | hCA I | 0.12 nM (Kᵢ) | - | d-nb.info |

| Rosmanol | hCA II | 4.99 nM (Kᵢ) | - | d-nb.info |

| Rosmanol | AChE | 0.734 nM (IC₅₀) | - | d-nb.info |

| Coumestrol | CA II | 5.99 ± 1.79 nM (Kᵢ) | - | mdpi.com |

| Coumestrol | AChE | 25.41 ± 1.10 nM (Kᵢ) | - | mdpi.com |

| Resveratrol | hCA I | 4.47 mM (Kᵢ) | Competitive | researchgate.net |

| Resveratrol | hCA II | 2.86 µM (Kᵢ) | Competitive | researchgate.net |

| Catechin | hCA I | 9.47 mM (Kᵢ) | Competitive | researchgate.net |

Influence on Cellular Signaling Cascades and Gene Expression Profiles

The generation of ROS by the redox cycling of this compound metabolites is a significant factor in its biological effects. Studies on the closely related metabolite 3,5-dimethylaminophenol (3,5-DMAP) have shown that it induces a dose-dependent increase in intracellular ROS, leading to cytotoxicity and genotoxicity. researchgate.netoup.combelmagumusel.com This oxidative stress triggers specific cellular signaling cascades.

One of the key pathways affected is the intrinsic apoptotic signaling pathway. researchgate.net Exposure to 3,5-DMAP leads to the generation of H₂O₂ and hydroxyl radicals, which in turn activates apoptosis, mediated partly through the upregulation of caspase-3 and caspase-8 activities. oup.combelmagumusel.com Furthermore, this oxidative stress can alter the expression and activity of the cell's own antioxidant enzyme systems. For example, treatment with 3,5-DMAP has been shown to decrease the activity of thioredoxin reductase (TrxR) and increase the activity of superoxide (B77818) dismutase (SOD) in both the cytoplasm and the nucleus. belmagumusel.com Gene expression analyses in response to similar compounds have shown that genes involved in the intrinsic apoptotic signaling pathway in response to oxidative stress, such as PDK1, SOD2, and DIABLO, can be significantly elevated. researchgate.net

Pharmacological Significance and Therapeutic Agent Development

The biological activities of this compound position it as a compound of interest in both toxicology and pharmacology. Its ability to generate ROS and induce apoptosis suggests a potential, though unexplored, application in the development of therapeutic agents, particularly in fields like oncology where inducing cell death in cancer cells is a primary goal. The compound serves as an intermediate in the synthesis of various other organic molecules, including dyes and pigments.

Its primary significance, based on current research, lies in its role as a metabolite of industrial chemicals like 3,5-dimethylaniline. researchgate.netoup.com Understanding its mechanisms of toxicity, particularly the interplay between ROS generation, potential DNA adduct formation, and the subsequent activation of cell death pathways, is crucial for assessing the risk associated with exposure to its parent compounds. oup.combelmagumusel.com The modulation of key enzymes like carbonic anhydrase and acetylcholinesterase by the broader class of phenolic compounds suggests that derivatives of this compound could be explored for the development of novel enzyme inhibitors. nih.gov

Applications in Advanced Materials and Chemical Industries

Role as a Chemical Intermediate in Fine Chemical Synthesis

As a fine chemical intermediate, 2-Amino-3,5-dimethylphenol serves as a foundational building block for more complex molecules. dottikon.com The presence of reactive amino (-NH₂) and hydroxyl (-OH) groups allows for a variety of chemical transformations, making it a precursor for numerous high-value products.

The molecular framework of this compound is particularly well-suited for the synthesis of colorants. It is a known precursor for various dyes and pigments used in industries such as textiles, inks, and coatings. Specifically, its structure is integral to the creation of certain azo dyes. Positional isomers, such as 4-Amino-3,5-Dimethyl Phenol (B47542), are utilized in the production of specific azo dyes where the molecular arrangement contributes to enhanced color stability and vibrancy. justdial.com The general class of aminophenols is widely used as a precursor in the synthesis of azo dyes, which are valued for their durability and wide range of colors in textiles, leather, and plastics. justdial.com Research has demonstrated the use of the closely related compound, 3,5-dimethylphenol (B42653), as a coupling component in the synthesis of various azo dyes. rjpbcs.comresearchgate.netekb.eg

Table 1: Examples of Azo Dyes and Related Compounds Derived from Dimethylphenols

| Starting Amine | Coupling Component | Resulting Azo Compound/Ligand | Application | Source(s) |

|---|---|---|---|---|

| 4-aminoantipyrine | 3,5-dimethylphenol | 4-[(2-hydroxy-4,6-dimethylphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Ligand for metal complexes | rjpbcs.com |

| 4-nitoaniline | 3,5-dimethylphenol | 3,5-dimethyl-2-(4-nitrophenylazo)-phenol | Ligand for metal complexes | researchgate.net |

| Diazotized metoclopramide | 3,5-dimethylphenol | Azo ligand (4-chloro-N-(2-(dimethylamino)ethyl)-5-((2-hydroxy-4,6-dimethylphenol)diazenyl)-2-methoxybenzamide) | Dyeing cotton fabric, antimicrobial agent | ekb.eg |

The bifunctional nature of this compound, arising from its amino and hydroxyl groups, makes it a suitable monomer for polymerization reactions. The parent compound, 3,5-dimethylphenol, is recognized as an important intermediate in the preparation of resin binders. google.com This suggests that this compound can be incorporated into polymer chains to produce epoxy resins and other specialty polymers. google.com Furthermore, derivatives of dimethylphenols are used to synthesize other specialty chemicals, such as phenolic Mannich bases, which are created through the condensation of a phenol with an amine and formaldehyde (B43269). These reactions highlight the versatility of the dimethylphenol scaffold in creating complex molecules for various material applications.

Ligand Design and Coordination Chemistry

The field of coordination chemistry benefits significantly from molecules that can act as ligands, binding to metal ions to form stable complexes. This compound and its derivatives are excellent candidates for ligand design due to the presence of nitrogen and oxygen donor atoms, which can chelate with metal ions. rjpbcs.com

Ligands derived from dimethylphenols have been shown to form stable complexes with a variety of transition metal ions, including Nickel(II), Copper(II), Cobalt(II), and Zinc(II). ekb.eguobaghdad.edu.iq These complexes are typically synthesized by reacting an ethanolic solution of the ligand with the corresponding metal salt. ekb.eg The resulting metal complexes are characterized using a suite of analytical techniques to determine their structure and properties. These methods include elemental analysis, infrared spectroscopy (FT-IR), UV-Visible spectroscopy, and magnetic susceptibility measurements. ekb.eguobaghdad.edu.iqresearchcommons.org The data from these analyses help in elucidating the geometry of the complexes, which can be octahedral, tetrahedral, or square planar, and confirm the metal-to-ligand ratio, which is often found to be 1:2. uobaghdad.edu.iq

Table 2: Characterization of Metal Complexes with Dimethylphenol-Derived Ligands

| Metal Ion | Ligand Derived From | Proposed Geometry | Metal:Ligand Ratio | Source(s) |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | 3,5-dimethylphenol & 4-aminoantipyrine | Octahedral | 1:2 | rjpbcs.comuobaghdad.edu.iq |

| Ni(II), Cu(II) | 3,4-dimethylphenol (B119073) (Mannich Base) | Tetrahedral/Square Planar & Octahedral | 1:2 | |

| Co(II), Ni(II), Cu(II), Zn(II) | 3,5-dimethylphenol & Metoclopramide | Tetrahedral (for Co, Cu, Zn) | 1:2 | ekb.eg |

A significant application within coordination chemistry involves the use of azo dyes as ligands. This compound and its parent compound, 3,5-dimethylphenol, can be readily converted into azo dyes through a diazotization reaction followed by coupling. rjpbcs.comresearchgate.net The resulting azo dye contains the characteristic -N=N- functional group and can act as a multidentate ligand, binding metal ions through its azo nitrogen atoms and the phenolic oxygen. rjpbcs.com These azo dye-metal complexes have garnered interest due to their excellent thermal and optical properties. researchgate.net Studies have explored the complexation of such ligands with various metal ions, including Fe(III), Co(II), Ni(II), and Cu(II), to create colored complexes with potential uses as analytical reagents or functional materials. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq

Catalytic Applications in Organic Transformations

Derivatives of this compound are emerging as effective components in catalysts for various organic reactions. The ability to modify the phenol structure allows for the creation of ligands that can tune the activity and selectivity of metal-based catalysts.

Research has demonstrated that chiral phenols incorporating the 3,5-dimethylphenol backbone can be used in asymmetric catalysis. For instance, a C₂-symmetric chiral phenol, 2,6-Bis(2-alkylphenyl)-3,5-dimethylphenol, has been successfully applied to the catalytic asymmetric alkylation of aldehydes. acs.org In another application, copper complexes immobilized in the nanospaces of materials have been used for the selective oxidative C-C coupling of 2,6-dimethylphenol (B121312) to produce 3,3',5,5'-tetramethyldiphenoquinone, a valuable chemical, using molecular oxygen as the oxidant. mdpi.com Furthermore, polymer-supported molybdenum complexes featuring ligands derived from 3,5-dimethylpyrazole (B48361) have shown catalytic activity in multicomponent reactions for synthesizing biologically active chromenes and pyrans. researchgate.net These examples underscore the potential of the dimethylphenol scaffold in developing advanced catalytic systems for efficient and selective organic transformations.

Investigation in Europium-Catalyzed Organic Reactions

While direct and extensive research specifically detailing the role of this compound in europium-catalyzed organic reactions is not widely documented, the catalytic activity of europium with structurally related phenolic compounds provides a strong basis for its potential application. Europium, as a lanthanide, possesses unique electronic properties that make it an effective Lewis acid catalyst in a variety of organic transformations.

Research into europium-catalyzed reactions has often utilized other phenol derivatives to probe the catalytic capabilities of europium complexes. For instance, studies have been conducted on the europium-catalyzed rearrangements of aryl-pentadienyl ethers, where a compound like 2,3-dimethylphenol (B72121) was used to test the catalytic properties of europium. sigmaaldrich.com In such reactions, the europium catalyst coordinates to the oxygen atom of the ether, facilitating a rearrangement to form a new carbon-carbon bond.

The presence of the amino group in this compound introduces a potential coordination site for the europium catalyst, in addition to the hydroxyl group. This could lead to different reactivity or selectivity compared to simple dimethylphenols. The amino group could either enhance or inhibit the catalytic cycle, depending on its coordination behavior and electronic influence on the aromatic ring.

Furthermore, europium-based metal-organic frameworks (MOFs) have demonstrated significant catalytic activity in reactions such as the cyanosilylation of ketones. csic.es These porous materials utilize europium ions as catalytic centers. While the specific ligand used in the documented MOF is 3-amino-4-hydroxybenzoic acid, the principle of using amino-substituted phenolic compounds to construct catalytically active frameworks is well-established. csic.es The bifunctional nature of this compound makes it a candidate for incorporation into similar MOF structures, potentially leading to novel catalysts with tailored properties.

Table 1: Comparison of Catalytic Activity in Cyanosilylation

| Catalyst Precursor | Substrate | Conversion after 12h (%) | Conversion after 24h (%) |

| Eu(NO₃)₃ · 5H₂O | 3i | Moderate | Very Good |

| Ligand | 3i | Not Significant | Not Significant |

| Eu(NO₃)₃ · 5H₂O + Ligand | 3i | - | - |

| Eu(NO₃)₃ · 5H₂O | 3o | Moderate | Very Good |

| Ligand | 3o | Not Significant | Not Significant |

| Eu(NO₃)₃ · 5H₂O + Ligand | 3o | - | - |

Data adapted from a study on a europium-based metal-organic framework for the cyanosilylation of demanding ketones. csic.es Note: Substrates '3i' and '3o' are specific ketones used in the study.

Catalytic Role in Oxidative Polymerization Processes

The oxidative polymerization of phenols is a commercially significant process for the production of high-performance polymers like poly(phenylene oxide) (PPO). This process typically involves the use of a copper-amine catalyst to facilitate the coupling of phenol monomers. While the direct use of this compound as a monomer in such polymerizations is not extensively detailed in the available research, the behavior of other dimethylphenol isomers provides a clear framework for understanding its potential role.

The oxidative polymerization of 2,6-dimethylphenol, catalyzed by a copper-amine complex, is a well-established method for producing PPO. icm.edu.pl In this reaction, the catalyst promotes the formation of phenoxy radicals, which then couple to form the polymer chain. The structure of the amine ligand and the reaction conditions are crucial factors that influence the catalyst's activity and the properties of the resulting polymer. icm.edu.pl

Similarly, the oxidative coupling polymerization of 2,5-dimethylphenol (B165462) has been investigated to produce poly(2,5-dimethyl-1,4-phenylene ether). researchgate.net Research has shown that using a di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine) copper(II)] catalyst can lead to a regio-controlled polymerization, yielding a polymer with a high melting temperature. researchgate.net

The presence of an amino group in this compound would likely have a significant impact on its behavior in oxidative polymerization. The amino group can act as an internal ligand, coordinating with the copper catalyst and potentially influencing the regioselectivity of the polymerization. Research on the enzymatic oxidative polymerization of 3-aminophenol (B1664112) has shown that the resulting polymer has a complex structure with both C-O-C and C-N-C couplings. tandfonline.com This suggests that this compound could also undergo polymerization through both the phenolic hydroxyl group and the amino group, leading to novel polymer structures with unique properties.

Table 2: Effect of Pyridine Amount in the Oxidative Polymerization of 2,6-Dimethylphenol

| Entry | Amount of Pyridine (mL) | Yield (%) | Polymer Content (%) | Mn x 10⁻³ | Mw/Mn |

| 1 | 0 | 78 | 50 | 16 | 1.5 |

| 2 | 0.001 | 100 | 93 | 15 | 1.6 |

| 3 | 0.01 | 88 | 97 | 16 | 1.5 |

| 4 | 0.1 | 91 | 99 | 11 | 1.4 |

| 5 | 1.0 | 89 | 100 | 12 | 1.4 |

Data adapted from a study on the oxidative polymerization of 2,6-Dimethylphenol catalyzed by an Fe(III)-Salen complex. kyoto-u.ac.jp

The amino group could also participate in side reactions, potentially leading to branching or cross-linking, which would affect the mechanical and thermal properties of the resulting polymer. The electron-donating nature of the amino group would also influence the reactivity of the phenolic ring towards oxidation. Careful control of the reaction conditions and catalyst system would be necessary to achieve a desired polymer structure.

Environmental Studies and Biodegradation Research

Environmental Fate and Transformation Pathways of Phenolic Compounds

Phenolic compounds, such as dimethylphenols, are recognized as environmental pollutants, often originating from industrial processes like coal conversion. asm.org Their behavior and transformation in the environment are complex and influenced by various factors.

The dominant atmospheric oxidation process for dimethylphenols is their gas-phase reaction with hydroxyl (OH) radicals. acs.org The specific positioning of the hydroxyl and methyl groups on the aromatic ring significantly influences the compound's reactivity towards these radicals. acs.org Subsequent reactions following this initial oxidation lead to the formation of various products, including aldehydes, hydroperoxides, and epoxides. acs.org

It's crucial to recognize that the transformation products of these parent compounds may not always be less harmful. dokumen.pub The relative amounts and toxicity of the parent compound versus its transformation products depend on the compound's stability and the specific metabolic pathways involved in its degradation. dokumen.pub

Biodegradation by Microbial Consortia and Pure Cultures

The biodegradation of dimethylphenols has been the subject of extensive research, with studies investigating both mixed microbial communities and isolated bacterial strains. nih.govresearchgate.net For instance, bacterial strains capable of degrading various dimethylphenol isomers have been isolated from river water contaminated with phenolic compounds. nih.govresearchgate.net

One study demonstrated that while 3,5-dimethylphenol (B42653) was not metabolized by the meta-cleavage pathway in Alcaligenes eutrophus JMP 134, other isomers like 2,3- and 3,4-dimethylphenol (B119073) induced this pathway, leading to their growth and no accumulation of byproducts. asm.org

Identification of Bacterial Degradation Pathways for Dimethylphenols

Bacteria have evolved different catabolic pathways to break down phenolic compounds. Research has identified that the degradation of dimethylphenols can proceed through different ring-cleavage pathways, primarily the meta and ortho cleavage pathways. nih.govresearchgate.net

For example, in Pseudomonas mendocina PC1, the degradation of p-cresol (B1678582), induced by dimethylphenols, occurs via the meta cleavage pathway, involving the enzyme catechol 2,3-dioxygenase. nih.govresearchgate.net In contrast, strains of Pseudomonas fluorescens utilize the ortho pathway for p-cresol degradation, a process also induced by dimethylphenols and involving the enzyme p-cresol methylhydroxylase. nih.govresearchgate.net

However, the degradation of certain isomers can lead to the formation of dead-end products. For instance, 2,4- and 3,4-dimethylphenol have been shown to be converted into 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively. nih.govresearchgate.net The degradation of 2,6-dimethylphenol (B121312) by Mycobacterium neoaurum B5-4 involves initial hydroxylation steps followed by ortho-cleavage of the aromatic ring. nih.gov

| Isomer | Degrading Organism(s) | Key Pathway/Enzyme | Intermediate/Product(s) |

|---|---|---|---|

| 2,3-Dimethylphenol (B72121) | Alcaligenes eutrophus JMP 134 | meta-cleavage | Growth, no product accumulation |

| 2,4-Dimethylphenol (B51704) | Pseudomonas fluorescens | ortho-cleavage | 4-hydroxy-3-methylbenzoic acid |

| 2,6-Dimethylphenol | Mycobacterium neoaurum B5-4 | ortho-cleavage | 2,6-dimethyl-hydroquinone, 2,6-dimethyl-3-hydroxy-hydroquinone, 2,4-dimethyl-3-hydroxymuconic acid |

| 3,4-Dimethylphenol | Alcaligenes eutrophus JMP 134, P. fluorescens | meta-cleavage, ortho-cleavage | Growth, 4-hydroxy-2-methylbenzoic acid |

| 3,5-Dimethylphenol | Delftia sp. LCW | Co-metabolic transformation | - |

Co-metabolic Transformations in Mixed Microbial Systems

In mixed microbial cultures, the degradation of phenolic compounds can be complex, with interactions between different substrates and bacterial strains. nih.govinternationalscholarsjournals.com Co-metabolism, the transformation of a compound by microorganisms growing on another substrate, is a key process. internationalscholarsjournals.com

For instance, some bacterial strains can only degrade certain dimethylphenol isomers through co-metabolism. Delftia sp. LCW, for example, can use 3,4- and 2,3-dimethylphenol as its sole carbon and energy source but removes 3,5-, 2,5-, and 2,4-dimethylphenol via co-metabolic transformation. researchgate.net Similarly, Comamonas testosteroni CPW301 has been reported to partially degrade 2,5- and 3,5-dimethylphenol by co-metabolism when grown with other phenolic compounds. researchgate.net

The presence of multiple phenolic compounds can sometimes lead to inhibitory effects. The transient accumulation of intermediates from the degradation of one compound can repress the degradation of another. nih.govresearchgate.net However, mixed cultures with diverse catabolic capabilities can often overcome these incompatibilities. nih.govresearchgate.net

Remediation Technologies for Phenolic Contaminants in Aqueous Environments

Due to the toxicity of phenolic compounds, various methods have been developed for their removal from contaminated water. researchgate.net Among these, adsorption has proven to be a highly applicable and efficient method due to its simplicity and ease of operation. researchgate.net

Adsorption Mechanisms onto Polymeric Adsorbents

Polymeric adsorbents have emerged as effective alternatives to traditional materials like activated carbon for removing pollutants from industrial effluents. researchgate.netelsevierpure.com The effectiveness of these polymers is influenced by their chemical and physical properties, as well as the conditions of the aqueous environment, such as pH. nih.govresearchgate.net

The primary mechanisms governing the adsorption of phenolic compounds onto polymeric resins include: